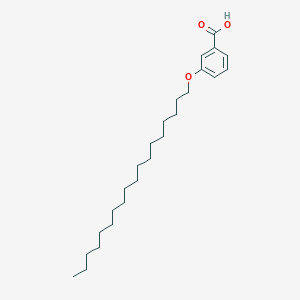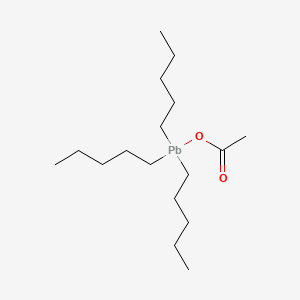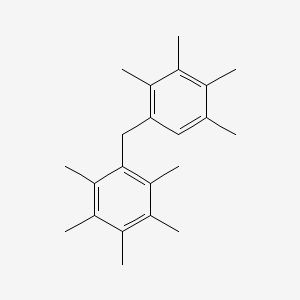![molecular formula C20H16N2O4 B11967445 4-[({4-[(2,4-Dihydroxybenzylidene)amino]phenyl}imino)methyl]-1,3-benzenediol](/img/structure/B11967445.png)
4-[({4-[(2,4-Dihydroxybenzylidene)amino]phenyl}imino)methyl]-1,3-benzenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[({4-[(2,4-Dihydroxybenzylidene)amino]phenyl}imino)methyl]-1,3-benzenediol is a complex organic compound with the molecular formula C20H16N2O4 and a molecular weight of 348.362 g/mol . This compound is known for its unique structure, which includes multiple hydroxyl groups and imine functionalities, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({4-[(2,4-Dihydroxybenzylidene)amino]phenyl}imino)methyl]-1,3-benzenediol typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-aminophenol . The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
4-[({4-[(2,4-Dihydroxybenzylidene)amino]phenyl}imino)methyl]-1,3-benzenediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
4-[({4-[(2,4-Dihydroxybenzylidene)amino]phenyl}imino)methyl]-1,3-benzenediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and enzyme inhibition properties.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[({4-[(2,4-Dihydroxybenzylidene)amino]phenyl}imino)methyl]-1,3-benzenediol involves its interaction with various molecular targets. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, while the imine groups can interact with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- **4-[(2-Methoxyphenyl)-1-piperazinyl]imino)methyl]-1,2-benzenediol
- **4-[(1-Naphthylmethyl)-1-piperazinyl]imino)methyl]-1,3-benzenediol
- **4-[(2,4-Dimethylbenzyl)-1-piperazinyl]imino)methyl]-1,3-benzenediol
Uniqueness
4-[({4-[(2,4-Dihydroxybenzylidene)amino]phenyl}imino)methyl]-1,3-benzenediol is unique due to its combination of hydroxyl and imine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C20H16N2O4 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
4-[[4-[(2,4-dihydroxyphenyl)methylideneamino]phenyl]iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C20H16N2O4/c23-17-7-1-13(19(25)9-17)11-21-15-3-5-16(6-4-15)22-12-14-2-8-18(24)10-20(14)26/h1-12,23-26H |
InChIキー |
MOMHMKZZTYCMBE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)O)O)N=CC3=C(C=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(5E)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11967375.png)

![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967382.png)
![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967388.png)
![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967392.png)

![(5E)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11967395.png)

![5-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11967416.png)
![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11967422.png)




